REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][O:23][CH2:24]1.[CH2:1]([CH3:2])[S:3][c:4]1[n:5][cH:6][c:7]([C:11]#[N:12])[c:8]([OH:10])[n:9]1.[Cl-:13].[Cl:14][CH:15]=[N+:16]([CH3:17])[CH3:18]>>[CH2:1]([CH3:2])[S:3][c:4]1[n:5][cH:6][c:7]([C:11]#[N:12])[c:8]([Cl:14])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCSc1ncc(C#N)c(O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)=CCl
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Name
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Type
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product
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Smiles
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CCSc1ncc(C#N)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |